2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to the amino group at the second position of the thiazole ring and a carboxylic acid group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-methylphenylthioamide can be used as a starting material.
Amination: The amino group is introduced at the second position of the thiazole ring through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced at the fifth position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production at a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 4-methylphenylthiazole-5-carboxylic acid.
Reduction: 2-[(4-methylphenyl)amino]-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the carboxylic acid group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole-5-carboxylic acid: Lacks the 4-methylphenyl group, resulting in different chemical properties and biological activities.
2-[(4-chlorophenyl)amino]-1,3-thiazole-5-carboxylic acid:
2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid: The methoxy group introduces different electronic effects, impacting its chemical behavior.
Uniqueness
2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific properties and uses.
Properties
CAS No. |
762287-55-8 |
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Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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